molecular formula C10H18ClNO2 B2860895 methyl (5R,6S)-6-aminospiro[2.5]octane-5-carboxylate hydrochloride CAS No. 2227902-37-4

methyl (5R,6S)-6-aminospiro[2.5]octane-5-carboxylate hydrochloride

Cat. No.: B2860895
CAS No.: 2227902-37-4
M. Wt: 219.71
InChI Key: ZVZLRQWQKHATOF-WLYNEOFISA-N
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Description

methyl (5R,6S)-6-aminospiro[2.5]octane-5-carboxylate hydrochloride is a chemical compound with a unique spirocyclic structure. This compound is characterized by its spiro[2.5]octane core, which is a bicyclic system where two rings share a single atom. The presence of an amino group and a carboxylate ester group in its structure makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (5R,6S)-6-aminospiro[2.5]octane-5-carboxylate hydrochloride typically involves the formation of the spirocyclic core followed by the introduction of functional groups. One common method involves the cyclization of a suitable precursor under acidic or basic conditions to form the spirocyclic structure. The amino group can be introduced through nucleophilic substitution reactions, while the carboxylate ester group can be formed via esterification reactions.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often include the use of catalysts and specific reaction conditions to ensure the efficient formation of the desired product. The final product is typically purified using techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

methyl (5R,6S)-6-aminospiro[2.5]octane-5-carboxylate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The carboxylate ester group can be reduced to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like acyl chlorides or anhydrides can be used for nucleophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitroso or nitro compounds, while reduction of the carboxylate ester can produce alcohols.

Scientific Research Applications

methyl (5R,6S)-6-aminospiro[2.5]octane-5-carboxylate hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and protein binding.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of methyl (5R,6S)-6-aminospiro[2.5]octane-5-carboxylate hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with proteins or enzymes, affecting their activity. The spirocyclic structure may also play a role in stabilizing the compound’s interaction with its targets, enhancing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 6-azaspiro[2.5]octane-1-carboxylate hydrochloride
  • 2-azaspiro[3.4]octane

Uniqueness

methyl (5R,6S)-6-aminospiro[2.5]octane-5-carboxylate hydrochloride is unique due to its specific stereochemistry and functional groups. The (6S,7R) configuration provides a distinct three-dimensional shape that can influence its biological activity and chemical reactivity. Compared to similar compounds, it may offer different binding properties and reactivity profiles, making it a valuable compound for various applications.

Properties

IUPAC Name

methyl (6S,7R)-6-aminospiro[2.5]octane-7-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO2.ClH/c1-13-9(12)7-6-10(4-5-10)3-2-8(7)11;/h7-8H,2-6,11H2,1H3;1H/t7-,8+;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVZLRQWQKHATOF-WLYNEOFISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC2(CCC1N)CC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]1CC2(CC[C@@H]1N)CC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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